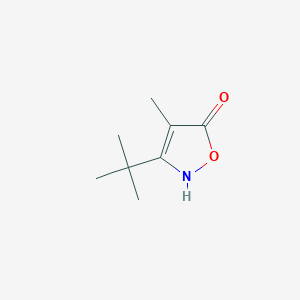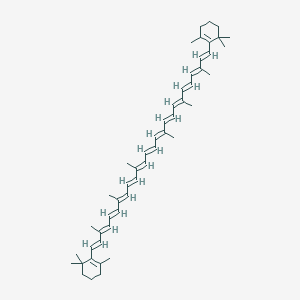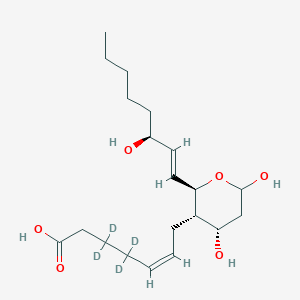
Dexamethasonphosphat
Übersicht
Beschreibung
Dexamethasone phosphate is a synthetic glucocorticoid, a type of corticosteroid, widely used for its potent anti-inflammatory and immunosuppressive properties. It is often employed in the treatment of various inflammatory and autoimmune conditions, as well as in certain types of cancer therapy .
Wissenschaftliche Forschungsanwendungen
Dexamethasonphosphat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird zur Synthese verschiedener Kortikosteroid-Derivate verwendet.
Biologie: Wird in Studien zur Zellsignalisierung und Genexpression eingesetzt.
Medizin: Weit verbreitet in der Behandlung von entzündlichen und Autoimmunerkrankungen sowie in der Krebstherapie
Industrie: In Arzneimittel-Abgabesysteme integriert, um die Knochenbildung und die Gewebezüchtung zu verbessern
5. Wirkmechanismus
This compound übt seine Wirkungen aus, indem es an den Glukokortikoid-Rezeptor bindet, proinflammatorische Signale hemmt und antiinflammatorische Signale fördert . Diese Interaktion führt zur Unterdrückung von Immunantworten und Entzündungen. Zu den molekularen Zielstrukturen gehören verschiedene Zytokine und Transkriptionsfaktoren, die am Entzündungsweg beteiligt sind .
Ähnliche Verbindungen:
Cortison: Weniger potent als this compound und für mildere entzündliche Erkrankungen eingesetzt.
Triamcinolon: Ein topisches Kortikosteroid mit ähnlichen entzündungshemmenden Eigenschaften.
Einzigartigkeit: this compound zeichnet sich durch seine hohe Potenz und lange Wirkdauer im Vergleich zu anderen Kortikosteroiden aus. Es ist deutlich potenter als Prednisolon und hat ein breiteres Anwendungsspektrum .
Wirkmechanismus
Target of Action
Dexamethasone phosphate primarily targets glucocorticoid receptors, which are part of the nuclear receptor superfamily of intracellular receptors . These receptors play a crucial role in the regulation of gene expression and influence cellular proliferation, differentiation, and apoptosis .
Mode of Action
Dexamethasone phosphate interacts with its targets by binding to the glucocorticoid receptors. This binding results in a conformational change in the receptor, allowing it to translocate into the nucleus. Once in the nucleus, the receptor-dexamethasone complex binds to specific DNA sequences called glucocorticoid response elements, leading to the transcription of target genes . This interaction results in a wide range of effects, including anti-inflammatory and immunosuppressive responses .
Biochemical Pathways
Dexamethasone phosphate affects several biochemical pathways. It inhibits phospholipase A2, which decreases the formation of arachidonic acid derivatives, leading to reduced inflammation . It also inhibits NF-Kappa B and other inflammatory transcription factors while promoting anti-inflammatory genes like interleukin-10 . Furthermore, it has been found to upregulate CTLA-4 mRNA and protein in CD4 and CD8 T cells, blocking CD28-mediated cell cycle entry and differentiation .
Pharmacokinetics
Dexamethasone phosphate exhibits good bioavailability, with oral absorption ranging from 61% to 86% . It is metabolized in the liver, primarily by the CYP3A4 enzyme . The elimination of dexamethasone phosphate is mainly through urine, accounting for approximately 10% of the excretion .
Result of Action
The molecular and cellular effects of dexamethasone phosphate’s action are diverse due to its wide range of targets. It suppresses inflammation by reducing the production of inflammatory mediators and reversing increased capillary permeability . It also suppresses the normal immune response . At the cellular level, it can inhibit cell proliferation and trigger mitochondria-mediated apoptotic cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of dexamethasone phosphate. For instance, the drug’s efficacy can be affected by the presence of other medications, the patient’s health status, and genetic factors . Additionally, the timing and dosage of dexamethasone phosphate administration can significantly impact its effectiveness . It’s also worth noting that the drug’s action can be influenced by the physiological environment, such as pH and temperature .
Biochemische Analyse
Biochemical Properties
Dexamethasone phosphate interacts with various enzymes, proteins, and other biomolecules. It is the substrate of CYP3A, an enzyme involved in drug metabolism . The activity of CYP3A could be induced by dexamethasone phosphate when it is persistently administered, resulting in auto-induction . This interaction influences the biochemical reactions involving dexamethasone phosphate.
Cellular Effects
Dexamethasone phosphate has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it upregulates CTLA-4 mRNA and protein in CD4 and CD8 T cells and blocks CD28-mediated cell cycle entry and differentiation .
Molecular Mechanism
The molecular mechanism of action of dexamethasone phosphate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is 6-hydroxylated by CYP3A4 to 6α- and 6β-hydroxydexamethasone. Dexamethasone phosphate is reversibly metabolized to 11-dehydrodexamethasone by corticosteroid 11-beta-dehydrogenase isozyme 2 and can also be converted back to dexamethasone by Corticosteroid 11-beta-dehydrogenase isozyme 1 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dexamethasone phosphate change over time. Studies have shown that dexamethasone phosphate exhibits time-dependent pharmacokinetics . It also has been observed that the presence of dexamethasone phosphate in DMPC monolayers makes them more compressible and less reflective, induces the appearance of aggregates, and suppresses the Liquid Expanded/Liquid Condensed (LE/LC) phase transition .
Dosage Effects in Animal Models
The effects of dexamethasone phosphate vary with different dosages in animal models. Low-dose dexamethasone phosphate lessens injury and enhances the recovery process in animal models of TBI by reducing neuroinflammation and promoting neuroprotective mechanisms .
Metabolic Pathways
Dexamethasone phosphate is involved in several metabolic pathways. It interacts with enzymes such as CYP3A4 and corticosteroid 11-beta-dehydrogenase isozymes . It also affects metabolic flux or metabolite levels .
Transport and Distribution
Dexamethasone phosphate is transported and distributed within cells and tissues. It is a water-soluble inorganic ester of dexamethasone, which produces a rapid response even when injected intramuscularly .
Subcellular Localization
It is known that dexamethasone, the active form of dexamethasone phosphate, primarily localizes to the cytoplasm where it binds to the glucocorticoid receptor . This binding triggers a cascade of events leading to the translocation of the receptor to the nucleus and the regulation of gene transcription .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of dexamethasone phosphate involves several steps, starting from dexamethasone acetate epoxide. The process includes ring-opening reactions, recrystallization, base-catalyzed hydrolysis, pyrophosphoryl chloride esterification, and salt formation through neutralization .
Industrial Production Methods: In industrial settings, dexamethasone phosphate is synthesized by dissolving raw materials and auxiliary substances in water, followed by aseptic filtration to ensure stability and prevent hydrolysis . The use of xylitol and disodium edetate helps control hydrolysis and maintain the compound’s stability .
Analyse Chemischer Reaktionen
Reaktionstypen: Dexamethasonphosphat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Umfasst den Ersatz eines Atoms oder einer Atomgruppe durch ein anderes.
Häufige Reagenzien und Bedingungen: Zu den in diesen Reaktionen verwendeten Reagenzien gehören Fluoranil zur kolorimetrischen Detektion und verschiedene Lösungsmittel zur Umkristallisation .
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Dexamethason-Derivate und andere Kortikosteroide .
Vergleich Mit ähnlichen Verbindungen
Prednisone: Another glucocorticoid used for similar indications but with different potency and side effect profiles.
Cortisone: Less potent than dexamethasone phosphate and used for milder inflammatory conditions.
Triamcinolone: A topical corticosteroid with similar anti-inflammatory properties.
Uniqueness: Dexamethasone phosphate is unique due to its high potency and long duration of action compared to other corticosteroids. It is significantly more potent than prednisolone and has a broader range of applications .
Eigenschaften
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30FO8P/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30)/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQODGRNSFPNSQE-CXSFZGCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)(O)O)O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COP(=O)(O)O)O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30FO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047430 | |
| Record name | Dexamethasone phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312-93-6 | |
| Record name | Dexamethasone phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=312-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexamethasone phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000312936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexamethasone phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-(dihydrogen phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.667 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEXAMETHASONE PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BP70L44PR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(1S,1'S)-1,1'-Bis[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2,2'-bis[(S)-(dimethylamino)phenylme](/img/structure/B127233.png)




![6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine](/img/structure/B127250.png)
![Oxirane, 2-methyl-2-[[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]methyl]-](/img/structure/B127251.png)

